molecular formula C14H11NO3 B1214306 6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 3271-05-4

6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No. B1214306
CAS RN: 3271-05-4
M. Wt: 241.24 g/mol
InChI Key: CNUWYNDMLFVRBU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione involves one-step ring closure reactions under acidic conditions, leading to the formation of isomeric compounds with methoxy substitutions. These syntheses utilize starting materials such as 2-(2-acetamino-5-methoxyphenyl)benzo[de]isoquinoline-1,3-dione to produce structurally related compounds through a streamlined process, indicating a relatively accessible synthetic pathway for the compound of interest (Lu & He, 2012).

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been elucidated using techniques like HRMS, NMR spectra analyses, and single-crystal X-ray diffraction. These analyses reveal the impact of methoxy group substitution on molecular planarity and intermolecular interactions, contributing to structural stabilization. Such detailed structural characterization is crucial for understanding the molecular geometry and electronic distribution, which are fundamental for predicting reactivity and interaction with other molecules (Lu & He, 2012).

Chemical Reactions and Properties

The compound's chemical reactivity and properties are inferred from related research on benzo[de]isoquinoline-1,3-dione derivatives, which have shown potential as fluorophores due to their photostability and unique photophysical properties. These compounds exhibit significant photostability in solution, attributed to the stabilizing effects of methoxy and other substituent groups, which could be analogous to the behavior of this compound (Bojinov & Panova, 2007).

Scientific Research Applications

Antibacterial and Antifungal Properties

A study by Sirgamalla and Boda (2019) explored derivatives of 1H-benzo[de] isoquinoline-1,3(2H)-dione for their antibacterial and antifungal activities. The compounds showed potent activity against several bacterial strains such as Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, and fungal strains like Aspergillus niger and Candida albicans (Sirgamalla & Boda, 2019).

Structural Analysis and Synthesis

Lu and He (2012) conducted a study focusing on the synthesis and X-ray analysis of isomeric compounds of methoxy substituted benzo[de]isoquinoline. The research provided insights into the molecular structure and intermolecular interactions of these compounds (Lu & He, 2012).

Pharmaceutical Applications

Mouhri et al. (2017) investigated a compound related to 6-Methoxy-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione for its potential in inhibiting poly(adenosine diphosphate ribose) polymerase (PARP) and damaging DNA, which could be significant in cancer therapy (Mouhri et al., 2017).

Optoelectronic Applications

A study by Yun and Lee (2017) explored the use of benzoisoquinoline-1,3-dione derivatives as thermally activated delayed fluorescent (TADF) emitters, indicating potential applications in optoelectronic devices like organic light-emitting diodes (OLEDs) (Yun & Lee, 2017).

properties

IUPAC Name

6-methoxy-2-methylbenzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-15-13(16)9-5-3-4-8-11(18-2)7-6-10(12(8)9)14(15)17/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUWYNDMLFVRBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C3C(=C(C=C2)OC)C=CC=C3C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3040146
Record name 4-Methoxy-N-methyl-1,8-naphthalimide
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Molecular Weight

241.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3271-05-4
Record name N-Methyl-4-methoxy-1,8-naphthalimide
Source CAS Common Chemistry
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Record name N-Methyl-4-methoxynaphthalimide
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Record name 1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-methoxy-2-methyl-
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Record name 4-Methoxy-N-methyl-1,8-naphthalimide
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Record name 6-methoxy-2-methyl-1H-benz[de]isoquinoline-1,3(2H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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